N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine
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Overview
Description
N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with two ethyl groups and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine typically involves the reaction of 1,4-benzenediamine with ethylating agents and oxadiazole precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of intermediate compounds, followed by their conversion into the final product through specific reaction conditions optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxadiazole derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine: Another benzene diamine derivative with phenyl groups instead of ethyl groups.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: A compound with pyridine groups, known for its coordination chemistry applications.
Uniqueness
N1,N1,N4,N4-Tetraethyl-2-(1,3,4-oxadiazol-2-YL)benzene-1,4-diamine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraethyl-2-(1,3,4-oxadiazol-2-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-5-19(6-2)13-9-10-15(20(7-3)8-4)14(11-13)16-18-17-12-21-16/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFULHOTXVMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N(CC)CC)C2=NN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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